molecular formula C5H3F2NO B567812 2,3-Difluoropyridin-4-ol CAS No. 1227579-00-1

2,3-Difluoropyridin-4-ol

Cat. No.: B567812
CAS No.: 1227579-00-1
M. Wt: 131.082
InChI Key: FOEUCTQDSCGXLK-UHFFFAOYSA-N
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Description

2,3-Difluoropyridin-4-ol is an organic compound with the molecular formula C5H3F2NO It is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 3 positions and a hydroxyl group at the 4 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoropyridin-4-ol typically involves the reaction of 2,3-difluoropyridine with water under basic conditions to form 2,3-difluoropyridin-4-one. This intermediate is then reduced using a suitable reducing agent to yield this compound . The process generally includes steps such as distillation and purification to obtain the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. One method involves using 2-aminopyridine as a starting material, which undergoes chlorination, diazotization, and a Sandmeyer reaction to form 2,3,5-trichloropyridine. This intermediate is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoropyridin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone, or the compound can be reduced to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various reducing agents. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce ketones or alcohols.

Scientific Research Applications

2,3-Difluoropyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Difluoropyridin-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 2,6-Difluoropyridine
  • Pentafluoropyridine

Uniqueness

2,3-Difluoropyridin-4-ol is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity compared to other fluorinated pyridines. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEUCTQDSCGXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733785
Record name 2,3-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-00-1
Record name 2,3-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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